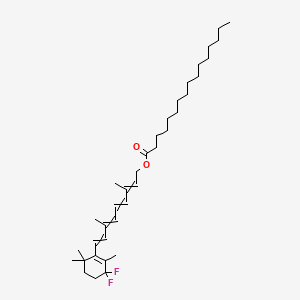
4,4-Difluoro-O~15~-hexadecanoylretinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-O~15~-hexadecanoylretinol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of two fluorine atoms at the 4,4-positions and a hexadecanoyl group attached to the retinol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-O~15~-hexadecanoylretinol typically involves multiple steps, starting with the preparation of the fluorinated retinol derivative. One common method involves the fluorination of retinol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
The hexadecanoyl group is then introduced through an esterification reaction. This step involves the reaction of the fluorinated retinol with hexadecanoic acid (palmitic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4,4-Difluoro-O~15~-hexadecanoylretinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4,4-difluorohexadecanoylretinal, while reduction can produce 4,4-difluorohexadecanoylretinol alcohol.
科学的研究の応用
4,4-Difluoro-O~15~-hexadecanoylretinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated retinoids have shown promise.
Industry: The compound is used in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 4,4-Difluoro-O~15~-hexadecanoylretinol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively interact with retinoid receptors in the body. These interactions can modulate gene expression and influence various biological processes, including cell differentiation and proliferation.
類似化合物との比較
Similar Compounds
4,4-Difluorocyclohexanone: Another fluorinated compound with similar structural features.
4,4-Difluorobenzophenone: Known for its use in the synthesis of high-performance polymers.
4,4-Difluoropiperidine: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
4,4-Difluoro-O~15~-hexadecanoylretinol stands out due to its specific combination of fluorine atoms and a long-chain fatty acid ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91484-94-5 |
|---|---|
分子式 |
C36H58F2O2 |
分子量 |
560.8 g/mol |
IUPAC名 |
[9-(3,3-difluoro-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H58F2O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(39)40-29-26-31(3)22-20-21-30(2)24-25-33-32(4)36(37,38)28-27-35(33,5)6/h20-22,24-26H,7-19,23,27-29H2,1-6H3 |
InChIキー |
BNKWHAFOXQWHMR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(C(CCC1(C)C)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
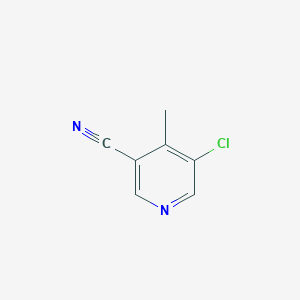
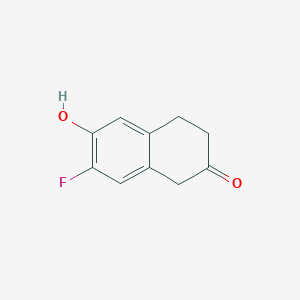
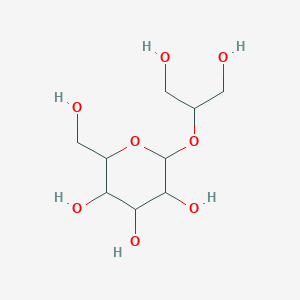
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
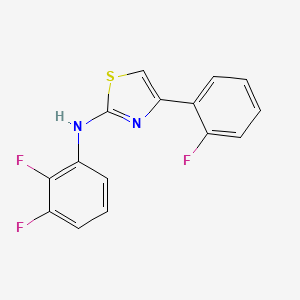

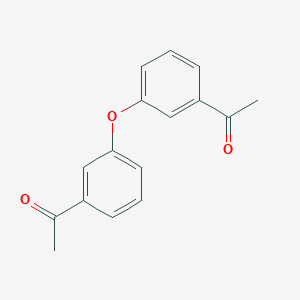
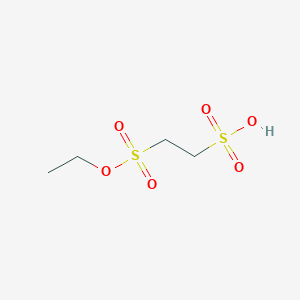
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)

